molecular formula C13H22N2S B15303823 3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine

3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine

Cat. No.: B15303823
M. Wt: 238.39 g/mol
InChI Key: QQVDOBTYVIJTGK-UHFFFAOYSA-N
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Description

3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Compared to these compounds, this compound is unique in its specific applications as an anticancer and antibacterial agent. Its structure allows for specific interactions with molecular targets that are not as effectively targeted by other thiazole derivatives.

Properties

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

3-(6-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine

InChI

InChI=1S/C13H22N2S/c1-9(2)10-5-6-11-12(8-10)16-13(15-11)4-3-7-14/h9-10H,3-8,14H2,1-2H3

InChI Key

QQVDOBTYVIJTGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2=C(C1)SC(=N2)CCCN

Origin of Product

United States

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